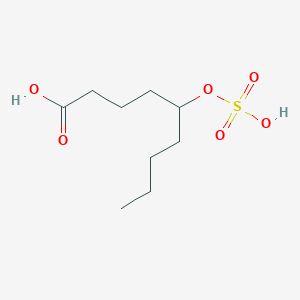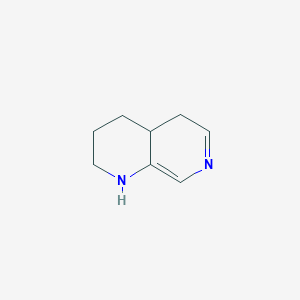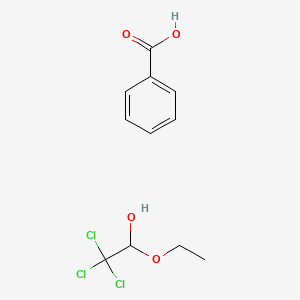![molecular formula C11H20N2O2S B14314141 N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide CAS No. 112614-24-1](/img/structure/B14314141.png)
N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide is a chemical compound with a complex structure that includes an amino group, a sulfanyl group, and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide typically involves multiple steps. One common method includes the reaction of hept-2-enamide with a compound containing the 2-[(2-amino-2-oxoethyl)sulfanyl]ethyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the amide group may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Amino-2-oxoethyl)acrylamide
- N-(2-Amino-2-oxoethyl)prop-2-enamide
Uniqueness
N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
112614-24-1 |
|---|---|
Fórmula molecular |
C11H20N2O2S |
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
N-[2-(2-amino-2-oxoethyl)sulfanylethyl]hept-2-enamide |
InChI |
InChI=1S/C11H20N2O2S/c1-2-3-4-5-6-11(15)13-7-8-16-9-10(12)14/h5-6H,2-4,7-9H2,1H3,(H2,12,14)(H,13,15) |
Clave InChI |
BJJOTSUKVCAMPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC(=O)NCCSCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)

![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)

![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)



![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)


